(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride
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Overview
Description
(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H13N5·HCl It is a derivative of tetrazole, a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride typically involves the reaction of 1-butyl-1H-tetrazole with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:
Starting Materials: 1-butyl-1H-tetrazole, formaldehyde, ammonium chloride.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The reactants are mixed and heated to promote the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced nitrogen heterocycles.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-butyl-1H-tetrazole: The parent compound without the methanamine group.
1-methyl-1H-tetrazole: A similar compound with a methyl group instead of a butyl group.
5-aminotetrazole: A compound with an amino group directly attached to the tetrazole ring.
Uniqueness
(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is unique due to the presence of both the butyl group and the methanamine group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C6H14ClN5 |
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Molecular Weight |
191.66 g/mol |
IUPAC Name |
(1-butyltetrazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H13N5.ClH/c1-2-3-4-11-6(5-7)8-9-10-11;/h2-5,7H2,1H3;1H |
InChI Key |
KJDKBEPUZKTERF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NN=N1)CN.Cl |
Origin of Product |
United States |
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